1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride
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Overview
Description
1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a chemical compound with potential applications in scientific research. This compound has a unique structure and properties that make it a valuable tool for studying various biological processes. In
Mechanism Of Action
The mechanism of action of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves the covalent modification of specific amino acid residues in proteins. The compound reacts with the active site of enzymes and forms a stable covalent bond with the amino acid residue. This results in the inhibition of enzyme activity and the modification of protein structure and function.
Biochemical And Physiological Effects
1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphatases. The compound also inhibits the growth of cancer cells in vitro. In addition, it has been reported to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride in lab experiments is its specificity towards certain amino acid residues in proteins. This makes it a valuable tool for studying the activity of specific enzymes and proteins. However, the compound may also have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are various future directions for research involving 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride. One potential direction is the development of more specific and potent analogs of the compound. This could improve its efficacy and reduce off-target effects. Another direction is the application of the compound in vivo, to study its effects on biological systems in a more physiologically relevant context. Additionally, the compound could be used to study the activity of specific enzymes and proteins in disease states, such as cancer, to identify potential therapeutic targets.
Synthesis Methods
The synthesis of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide with hydrochloric acid. This reaction results in the formation of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.
Scientific Research Applications
1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride has various scientific research applications. It can be used as a probe to study the activity of various enzymes, such as proteases, kinases, and phosphatases. The compound can also be used to study the structure and function of proteins and nucleic acids. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHIJHFXWCKQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.